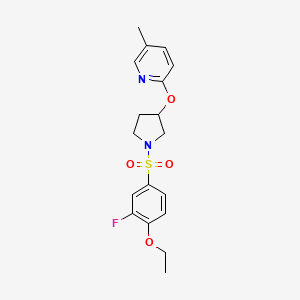

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

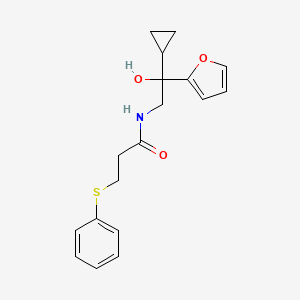

The study of molecules related to "N-(4-(4-cyanophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide" encompasses a broad spectrum of chemical and pharmacological research. These compounds are often explored for their potential in therapeutic applications, such as anticonvulsant, anticancer, and anti-inflammatory properties, due to their complex molecular structures and reactivity patterns.

Synthesis Analysis

Synthesis of similar thiazole and acetamide derivatives typically involves multi-step chemical processes, including nucleophilic substitution reactions, amidation using coupling agents like EDC and HOBt, and sometimes cyclization reactions to form heterocyclic structures (Gouda, 2014). These methods highlight the versatility of the acetamide group as a synthon in heterocyclic synthesis, facilitating the introduction of various functional groups to achieve the desired molecular complexity.

Molecular Structure Analysis

Molecular structure analysis of closely related compounds involves spectroscopic techniques (IR, NMR, and mass spectrometry) and X-ray crystallography. For instance, the X-ray structure and spectroscopic characterization of N′-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide provide insight into the molecular geometry, confirming the presence of distinct functional groups and their spatial arrangement (Inkaya et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of similar molecules often involves interactions with biological targets, such as enzymes or receptors, which can be attributed to their functional groups. For example, sulfonamide derivatives have been synthesized and evaluated for their inhibitory effects on enzymes like acetylcholinesterase and urease, showcasing the importance of the sulfonamide moiety in modulating biological activity (Abbasi et al., 2018).

Scientific Research Applications

Anticonvulsant Agents

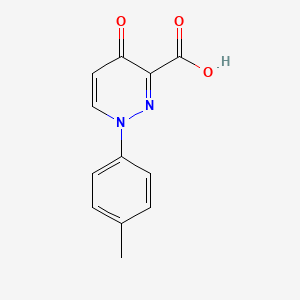

- Derivatives of this compound have been synthesized and evaluated for anticonvulsant activity. A specific derivative, 4-(6-Amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)benzenesulfonamide, exhibited significant anticonvulsive effects (Farag et al., 2012).

Antimicrobial Agents

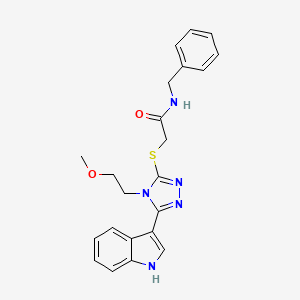

- Various heterocyclic compounds incorporating sulfamoyl moiety have been synthesized for use as antimicrobial agents. These compounds have shown promising results in both antibacterial and antifungal activities (Darwish et al., 2014).

Anti-Inflammatory and Antioxidant Properties

- Novel thiazole derivatives have been developed with significant anti-inflammatory and antioxidant activities. Some compounds demonstrated both these properties, indicating potential therapeutic applications (Koppireddi et al., 2013).

Anticancer and Antiviral Activities

- Certain derivatives, such as 2-pyrazoline-substituted 4-thiazolidinones, have shown selective inhibition of leukemia cell lines and high activity against specific virus strains, indicating potential applications in cancer and antiviral therapies (Havrylyuk et al., 2013).

Crystal Structure Analysis

- The crystal structures of certain acetamides related to this compound have been described, which is crucial for understanding their molecular interactions and potential in drug development (Galushchinskiy et al., 2017).

Mechanism of Action

Target of Action

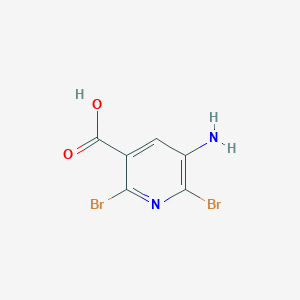

Similar compounds have been evaluated for their in vitro antimicrobial activity against bacterial (gram positive and gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (mcf7) .

Mode of Action

It’s worth noting that thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Pharmacokinetics

The physicochemical properties of similar compounds have been confirmed , which could provide some insights into the potential pharmacokinetic properties of this compound.

Result of Action

Similar compounds have shown promising antimicrobial and antiproliferative activities .

properties

IUPAC Name |

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4S2/c1-26-15-6-8-16(9-7-15)28(24,25)12-18(23)22-19-21-17(11-27-19)14-4-2-13(10-20)3-5-14/h2-9,11H,12H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOQXHUJWSJTMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

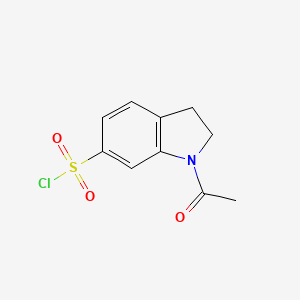

![6-[4-(3-Chloro-4-methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2481624.png)

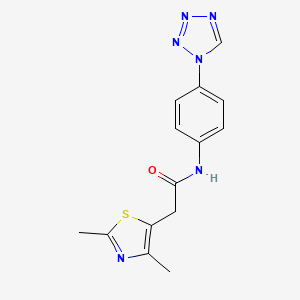

![2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2481635.png)

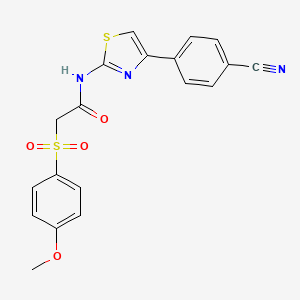

![(E)-N,N-dimethyl-N'-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B2481639.png)